1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, attached to a 1,4-diazepane ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane are not yet known. It is possible that this compound could interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and understand their implications .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects is crucial for predicting the potential therapeutic applications of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the diazepane ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or amines.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Modified diazepane rings or benzyl groups.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group and the presence of the diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROZUOLPZNBAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-69-3 |
Source
|
Record name | 244022-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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